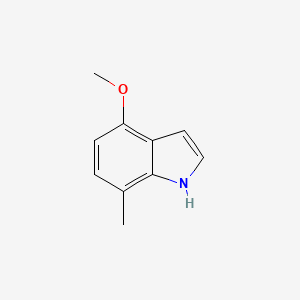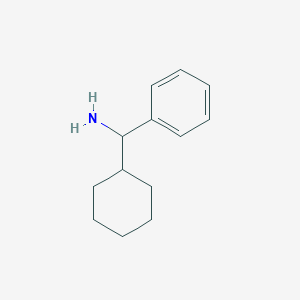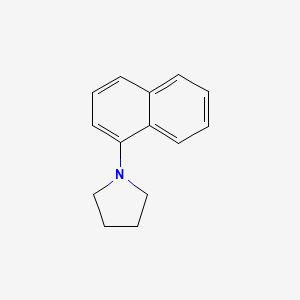
1-(1-Naphthyl)pyrrolidine
概要
説明
“1-(1-Naphthyl)pyrrolidine” is a chemical compound with the molecular formula C14H15N and a molecular weight of 197.28 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of pyrrolidine-functionalized compounds, such as “this compound”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The pyrrolidine ring, a key component of “this compound”, is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional (3D) coverage .
Chemical Reactions Analysis
The pyrrolidine ring in “this compound” can undergo various chemical reactions. These reactions can lead to the formation of bioactive molecules with target selectivity, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
科学的研究の応用
Electrochromic and Fluorescent Polymers
1-(1-Naphthyl)pyrrolidine derivatives have been utilized in the synthesis of novel polymers with electrochromic and fluorescent properties. For instance, a polymer synthesized from 1-(1-Naphthyl)-2,5-di-2-thienyl-1H-pyrrole exhibits stable electrochromic behavior, transitioning through yellow, green, and violet states upon oxidation, and demonstrates fluorescence, emitting yellow and/or green light (Cihaner & Algi, 2008). Another study describes the creation of processable conducting polymers based on thienylpyrrole with similar electrochromic and fluorescent characteristics (Cihaner & Algi, 2008).
Catalysis in Chemical Synthesis
The compound has been used as a chiral modifier in the enantioselective hydrogenation of ethyl pyruvate, demonstrating its efficacy by achieving an enantiomeric excess of up to 75% in (R)-ethyl lactate. This illustrates the potential of this compound derivatives in asymmetric catalysis (Minder et al., 1995).
Organic Synthesis and Ligand Design
Research has been directed towards the synthesis of naphthyl pyrrolidine/pyrrolizidine-spirooxindoles via a 1,3-dipolar cycloaddition reaction, showcasing the utility of this compound derivatives in constructing complex organic molecules (Saravanan, Pushparaj, & Raghunathan, 2013). Additionally, these derivatives have been utilized in developing selective fluorescent sensors for metal ions, further expanding their application in chemical sensing and bioimaging (Kumar, Kumar, & Gupta, 2017).
Polymer Chemistry and Material Science
Studies have also focused on the synthesis and characterization of polymers and coordination polymers for potential applications in optoelectronics and sensing. For example, a linear coordination polymer demonstrated significant changes in electrical conductivity upon light irradiation, suggesting its use in device fabrication and as a sensor for Cr3+ ions, highlighting the functional versatility of this compound-based materials in advanced technological applications (Dutta et al., 2018).
Safety and Hazards
Safety data sheets suggest that exposure to “1-(1-Naphthyl)pyrrolidine” should be avoided. If inhaled, move the victim into fresh air and give artificial respiration if necessary . In case of skin or eye contact, wash off with soap and plenty of water . If ingested, rinse mouth with water and do not induce vomiting . Always use personal protective equipment and ensure adequate ventilation when handling this chemical .
将来の方向性
作用機序
Target of Action
It’s known that pyrrolidine derivatives often interact with various biological targets . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biochemical pathways . The exact pathways affected would depend on the specific targets that the compound interacts with.
Pharmacokinetics
Modifications of the pyrrolidine structure have been shown to alter the pharmacokinetic profile of related compounds .
特性
IUPAC Name |
1-naphthalen-1-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-8-13-12(6-1)7-5-9-14(13)15-10-3-4-11-15/h1-2,5-9H,3-4,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHPTRUOSXHCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445009 | |
| Record name | 1-(1-NAPHTHYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82238-92-4 | |
| Record name | 1-(1-NAPHTHYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


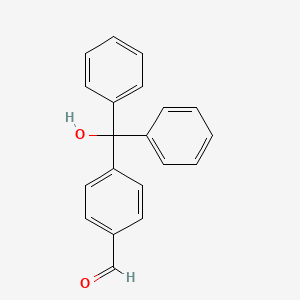
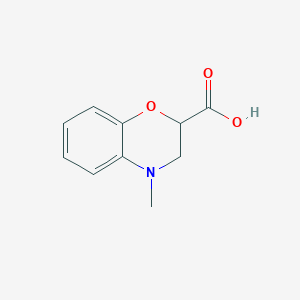
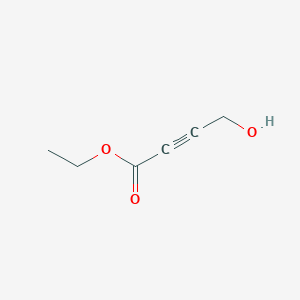
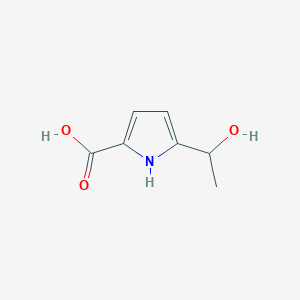
![6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde](/img/structure/B1610044.png)
